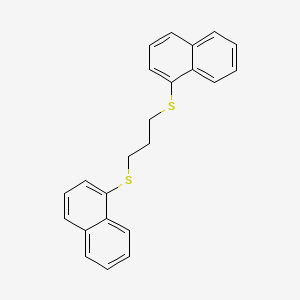
1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene is an organic compound that features two naphthalene rings connected by a sulfanylpropylsulfanyl bridge. This compound belongs to the class of polycyclic aromatic hydrocarbons, which are known for their stability and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene typically involves the reaction of naphthalene derivatives with sulfanylpropylsulfanyl intermediates. One common method is the bromination of naphthalene to form dibromonaphthalene, followed by a nucleophilic substitution reaction with a sulfanylpropylsulfanyl reagent . The reaction conditions often include the use of solvents like carbon tetrachloride and dichloromethane, and the reactions are typically carried out at low temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as bromine and sulfur-containing nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene: The simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene rings.
1-Naphthyl-L-alanine: An amino acid derivative with a naphthalene ring.
Naphthalene Trisulfonate: A sulfonated derivative of naphthalene with three sulfonic acid groups.
Uniqueness
1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene is unique due to its sulfanylpropylsulfanyl bridge, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives
Propiedades
Número CAS |
111220-26-9 |
|---|---|
Fórmula molecular |
C23H20S2 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
1-(3-naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene |
InChI |
InChI=1S/C23H20S2/c1-3-12-20-18(8-1)10-5-14-22(20)24-16-7-17-25-23-15-6-11-19-9-2-4-13-21(19)23/h1-6,8-15H,7,16-17H2 |
Clave InChI |
UYMZBGZRCGAAPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2SCCCSC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


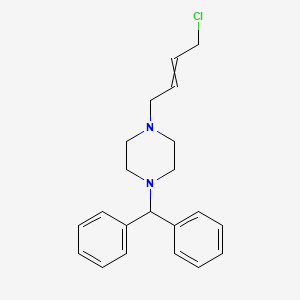

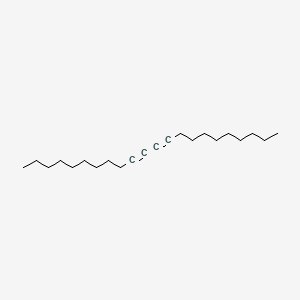
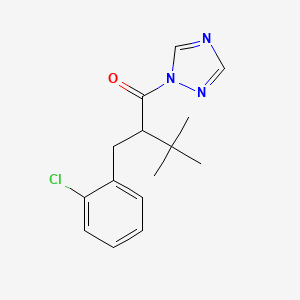
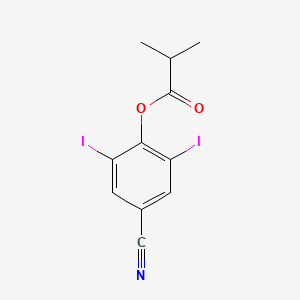
![2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14311675.png)
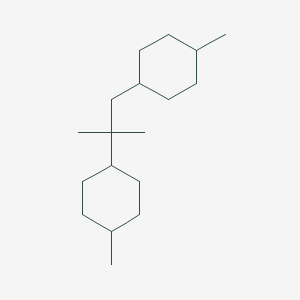
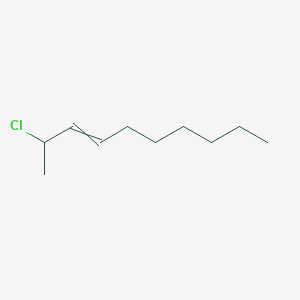
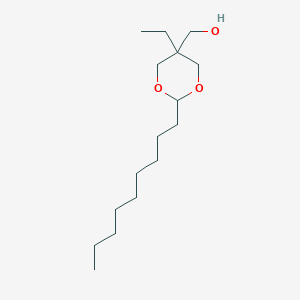
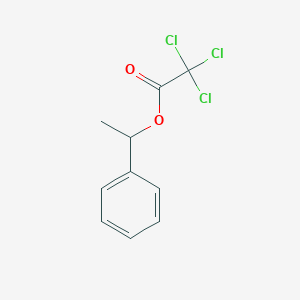
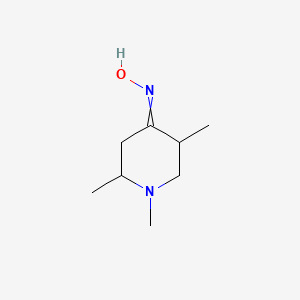
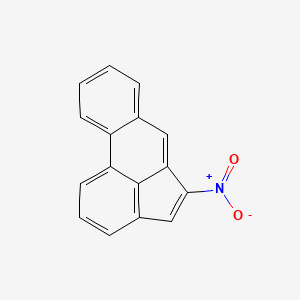
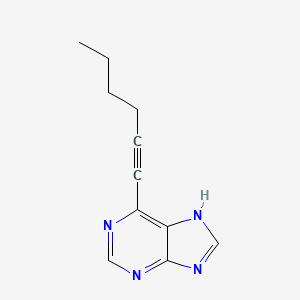
![11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane](/img/structure/B14311726.png)
